1-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
1-(2,5-Dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 2,5-dimethoxyphenyl group at position 1 and a 3,4-dimethylphenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-16-7-8-18(14-17(16)2)25-24(28)27-13-12-26-11-5-6-21(26)23(27)20-15-19(29-3)9-10-22(20)30-4/h5-11,14-15,23H,12-13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYINTOXCUUOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=C(C=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS Number: 895000-20-1) is a member of the pyrrolo[1,2-a]pyrazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C23H23N5O4
- Molecular Weight : 433.46 g/mol
- Structure : The compound contains two methoxy groups and a carboxamide functional group, which are essential for its biological activity.
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of its potential therapeutic applications. The following sections detail specific biological activities observed in various studies.
Antiparasitic Activity
Research has indicated that compounds with similar structures exhibit significant antiparasitic properties. In a study focusing on 1,3-diarylpyrazole derivatives, it was found that certain analogues displayed low micromolar potencies against protozoa such as Trypanosoma cruzi and Leishmania infantum, while maintaining low cytotoxicity against human cells . This suggests that the compound may possess similar antiparasitic efficacy.
Cytotoxicity and Autophagy Induction
The compound was identified as a 'hit' during high-throughput screening for autophagy inducers. However, it also demonstrated notable cytotoxicity in fibroblast cell lines (e.g., MRC-5) at concentrations comparable to those used in screening tests . This raises questions about the validity of its autophagy-inducing properties, as the observed effects might be a response to cytotoxic stress rather than a direct pharmacological action.
Antimicrobial Activity
Pyrazole derivatives are known for their antimicrobial properties. The compound's structural features suggest potential efficacy against various bacterial strains. Studies have shown that related compounds can act against both Gram-positive and Gram-negative bacteria, as well as fungi . Further investigation is warranted to establish the specific antimicrobial spectrum of this compound.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolo[1,2-a]pyrazine Derivatives
*Calculated based on molecular formula.
Functional Group Variations
- Carboxamide vs. Carbothioamide : The target compound’s carboxamide group enables stronger hydrogen bonding compared to the carbothioamide in , which may improve binding to polar enzyme active sites (e.g., kinases) .
- Methoxy vs. Ethoxy/Fluoro Groups : The 2,5-dimethoxyphenyl group in the target compound provides electron-donating effects, enhancing solubility relative to the ethoxyphenyl () and fluorinated analogs .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
- The 2,5-dimethoxyphenyl and 3,4-dimethylphenyl groups likely increase hydrophilicity compared to ’s pyridinyl and diethylphenyl substituents.
- The difluorophenyl group in lowers polar surface area, favoring lipophilicity but possibly limiting aqueous solubility .
Metabolic Stability
- Methoxy groups are prone to demethylation via cytochrome P450 enzymes, whereas fluorine atoms () resist metabolic degradation, suggesting the target compound may have a shorter half-life than fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
